Codeine sulphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1420-53-7 |
|---|---|
Molecular Formula |
C18H23NO7S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid |
InChI |
InChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |
InChI Key |
REJWPZYIFAQSIK-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |
Other CAS No. |
1420-53-7 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Historical Perspectives on Codeine Discovery and Early Research
Isolation and Characterization of Codeine
Codeine was first isolated in 1832 by the French chemist and pharmacist Pierre-Jean Robiquet. britannica.comrelease.org.ukebsco.comwikipedia.org Robiquet, who was also noted for discovering caffeine, accomplished this while working on refining the extraction processes for morphine. drugtimeline.cawikipedia.org He identified codeine as another distinct alkaloid present in opium, naturally occurring at concentrations of 1% to 3%. wikipedia.org The name "codeine" is derived from the Greek word kṓdeia, meaning "poppy head". release.org.ukwikipedia.orgnarconon.org
Following its isolation, the scientific community worked to elucidate the new compound's structure and properties. It was identified as 3-methylmorphine, indicating its close chemical relationship to morphine. ebsco.comwikipedia.org Key milestones in its characterization include the determination of its correct chemical composition by Thomas Anderson in 1853 and the proposal of its chemical structure in 1925 by J. M. Gulland and Robert Robinson. wikipedia.org The definitive crystal structure was not determined until 1954. wikipedia.org While codeine can be extracted directly from opium, its concentration is significantly lower than that of morphine. drugtimeline.ca Consequently, much of the codeine used in research and medicine is produced through the methylation of the more abundant morphine. britannica.comtaylorandfrancis.com
| Milestone in Codeine Characterization | Researcher(s) | Year |
| First Isolation | Pierre-Jean Robiquet | 1832 |
| Determination of Correct Composition | Thomas Anderson | 1853 |
| Proposal of Chemical Structure | J. M. Gulland & Robert Robinson | 1925 |
| Determination of Crystal Structure | Not specified in sources | 1954 |
Seminal Pharmacological Investigations of Codeine
Initial pharmacological studies quickly established that codeine's effects were similar to, but significantly milder than, those of morphine. britannica.comebsco.com Early investigations focused on its analgesic (pain-relieving) and antitussive (cough-suppressing) properties. release.org.uktaylorandfrancis.com It was also explored for other therapeutic applications, including the treatment of diarrhea and even diabetes in the late 19th century. ebsco.comwikipedia.org
A central theme in early research was the comparison of codeine to morphine. Scientists found that codeine was a less potent analgesic but also presented what was believed to be a lower risk of dependence. taylorandfrancis.com This perception led to its positioning as a safer alternative to morphine for treating moderate pain and cough. narconon.orgtaylorandfrancis.com
| Early Investigated Property | Description |
| Analgesic | Used for the relief of mild to moderate pain. taylorandfrancis.com |
| Antitussive | Found to be an effective cough suppressant. release.org.uktaylorandfrancis.com |
| Antidiarrheal | Investigated for its ability to reduce symptoms of diarrhea. ebsco.com |
| Diabetes Treatment | Attempted use in the 1880s for diabetes control. wikipedia.org |
Evolution of Codeine's Role in Chemical and Biological Research
Codeine's role in scientific research has evolved significantly since its discovery. Initially, it was primarily a subject of study for its therapeutic potential and as a less potent substitute for morphine. ebsco.com It was even used in early treatments for morphine withdrawal. ebsco.com
The discovery of its metabolic pathway transformed codeine into a critical tool for pharmacogenetic research. The realization that its efficacy was dependent on the CYP2D6 enzyme led to extensive studies on how genetic variations in this enzyme affect drug response. wikipedia.orgdrugbank.com This research was foundational in understanding the concepts of "poor metabolizers" and "ultrarapid metabolizers," which explain why individuals can have vastly different reactions to the same compound. wikipedia.org
In chemical research, the focus shifted towards synthesis. As demand grew, methods were developed to synthesize codeine from morphine more efficiently. drugtimeline.ca Later, chemists even developed a method to synthesize codeine from coal tar, which was a significant step in freeing its production from the constraints of opium poppy cultivation. narconon.org
Over time, the initial perception of codeine as a completely safe alternative to morphine was tempered by clinical observation. The first detailed report of codeine addiction is thought to be from 1905, with broader concerns about its habit-forming potential being raised by the 1930s. ebsco.comsc.edu This led to increased regulation and a more nuanced understanding of its properties, further cementing its importance as a subject of study in pharmacology and addiction research. ebsco.com
Synthetic Pathways and Chemical Derivatization of Codeine Sulphate
Chemical Synthesis Approaches for Codeine
The synthesis of codeine can be broadly categorized into the classical conversion from other opium alkaloids and the more contemporary total asymmetric synthesis strategies, which may incorporate bioinspired and chemoenzymatic approaches.
The industrial production of codeine has historically relied on the chemical modification of more abundant alkaloids found in opium, principally morphine and thebaine.
The methylation of the phenolic hydroxyl group of morphine is a cornerstone of commercial codeine production. nih.gov This process has been refined over the years to achieve high yields and purity. A common method involves the use of a methylating agent in the presence of a base. For instance, trimethyl phenyl ammonium (B1175870) chloride has been effectively used as a methylating agent, with an alkali metal carbonate such as potassium carbonate acting as the base in a hydrocarbon solvent like toluene. nih.govacs.org This approach has been reported to produce codeine in yields of up to 99%. acs.org
Solid-phase synthesis has also been explored as an efficient method for the methylation of morphine. researchgate.net In this technique, morphine is loaded onto a specialized methylation resin. The loaded resin is then heated in a suitable solvent, such as toluene, to facilitate the methylation reaction, affording codeine in high yields, reportedly around 98%. researchgate.net
| Starting Alkaloid | Key Reagents | Key Intermediates | Reported Yield |
|---|---|---|---|
| Morphine | Trimethyl phenyl ammonium chloride, Potassium carbonate, Toluene | - | Up to 99% |
| Morphine | Methylation resin, Toluene | - | ~98% |
| Thebaine | Mercuric acetate (B1210297), Sodium borohydride | Neopinone, Codeinone | ~85% |
The total synthesis of codeine, creating the molecule from simple, non-alkaloid precursors, represents a significant challenge in organic chemistry due to its complex, pentacyclic structure with multiple stereocenters. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial for obtaining the pharmacologically active form of codeine.
Bioinspired or biomimetic synthesis seeks to emulate the biosynthetic pathways found in nature. In the opium poppy, morphine alkaloids are synthesized from the amino acid tyrosine through a series of enzymatic reactions. nih.gov A key step in this natural pathway is the oxidative coupling of reticuline to form the morphinan (B1239233) scaffold. nih.govlibretexts.org
Modern asymmetric syntheses of codeine often employ powerful catalytic methods to introduce chirality and construct the complex carbon framework. Catalytic hydrogenation using chiral catalysts is a key strategy for establishing the stereochemistry of intermediates. For instance, the asymmetry in one total synthesis of (+)-codeine was introduced via the catalytic hydrogenation of a Stobbe condensation product using a chiral rhodium catalyst. udel.eduacs.org
Arene coupling reactions, particularly those catalyzed by transition metals like palladium, are instrumental in forming the various rings of the codeine molecule. The Heck reaction, for example, has been utilized in a double-Heck cyclization to generate two rings and two stereocenters in a single pot, leading to a highly efficient seven-step synthesis of (–)-codeine. researchgate.net Similarly, Suzuki coupling has been employed to connect precursor fragments in the early stages of a total synthesis. downloadmaghaleh.com These catalytic C-C bond-forming reactions are pivotal in modern, convergent strategies for the synthesis of codeine and its analogues. researchgate.netresearchgate.net
For example, dioxygenase enzymes have been identified in the opium poppy that catalyze the O-demethylation steps in morphine biosynthesis. udel.edu These enzymes, such as thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM), have inspired the development of biocatalytic systems for the conversion of opium alkaloids. udel.edu Engineered strains of Escherichia coli expressing key enzymes from the poppy have been developed to convert thebaine to codeine. acs.orgnih.gov These whole-cell biotransformation systems can achieve high yields, with reports of up to 64% conversion of thebaine to codeine. acs.org
Furthermore, chemoenzymatic strategies have been applied to the total synthesis of codeine analogues. For instance, the enzymatic dihydroxylation of an arene by a recombinant strain of E. coli has been used to create a chiral intermediate, which is then elaborated through chemical steps to synthesize ent-hydromorphone, a close analogue of codeine. researchgate.net
Total Asymmetric Synthesis Strategies
Directed Derivatization of Codeine and its Analogues
The chemical structure of codeine offers several sites for modification, allowing for the synthesis of a vast library of semi-synthetic opioids with altered pharmacological properties. These modifications are typically focused on the aromatic A-ring, the C-ring, and the N-17 nitrogen atom. nih.gov
Palladium-catalyzed coupling reactions have proven to be powerful tools for the derivatization of the codeine scaffold. nih.gov For instance, after converting the phenolic hydroxyl group of morphine to a triflate, Suzuki and Stille couplings can be used to introduce various substituents at the C-3 position. nih.gov Similarly, the C-1 position of codeine can be functionalized using Heck-type reactions. nih.gov To facilitate these reactions, the allylic hydroxyl group at C-6 is often protected, for example, as a tert-butyldimethylsilyl ether. rsc.org
The C-6 hydroxyl group is another common site for modification. It can be oxidized to a ketone to form codeinone, which is a key intermediate for various other derivatives. acs.org The C-6 position can also undergo nucleophilic substitution, often with an inversion of stereochemistry, to introduce a range of functional groups. nih.gov
N-demethylation of codeine to norcodeine provides a crucial intermediate for the synthesis of analogues with different N-substituents. chim.it The nature of the substituent on the nitrogen atom is a key determinant of the pharmacological activity of morphinan alkaloids. Various reagents and conditions have been developed for the efficient N-demethylation of codeine and its derivatives. chim.it The resulting nor-compounds can then be N-alkylated to produce a wide range of analogues, including opioid antagonists like naloxone (B1662785). tandfonline.comgoogle.com
| Modification Site | Reaction Type | Key Reagents/Catalysts | Resulting Analogue/Intermediate |
|---|---|---|---|
| C-1 Position | Heck-type reactions | Pd(OAc)₂, Phosphine ligand | 1-Vinylcodeine derivatives |
| C-3 Position | Suzuki/Stille couplings | Palladium catalysts | C-3 substituted morphine analogues |
| C-6 Position | Oxidation | Manganese dioxide (MnO₂) | Codeinone |
| N-17 Position | N-demethylation | Various reagents (e.g., von Braun reaction) | Norcodeine |
Introduction of Sulfate (B86663) Esters (e.g., Codeine-6-O-sulfate)
The introduction of a sulfate moiety to the C-6 hydroxyl group of codeine results in the formation of codeine-6-O-sulfate. This transformation is a direct sulfation reaction. The synthesis involves dissolving codeine in an anhydrous solvent, typically pyridine, followed by the addition of a sulfating agent. A common agent for this purpose is the pyridine-sulfur trioxide (pyridine-SO₃) complex.
The reaction mixture is heated to facilitate the esterification. For instance, codeine can be dissolved in anhydrous pyridine, to which the pyridine-SO₃ complex is added in portions. The slurry is then stirred at an elevated temperature (e.g., 60 °C) for several hours. mdpi.com The product, codeine-6-O-sulfate, often precipitates from the reaction mixture as a white powder. mdpi.com Purification can be achieved through filtration and crystallization from boiling water. mdpi.com This method provides a direct pathway to synthesize the C-6 sulfate ester of codeine. researchgate.net
Table 1: Synthesis of Codeine-6-O-sulfate
| Starting Material | Reagent | Solvent | Key Conditions | Product |
|---|
Modifications at the C-14 Position (e.g., 14-Methoxycodeine-6-O-sulfate)
The C-14 position of the morphinan scaffold is another critical site for chemical modification. Introducing substituents at this position can significantly alter the compound's properties. The synthesis of 14-methoxycodeine-6-O-sulfate is a multi-step process that begins with thebaine, an opiate alkaloid that possesses a conjugated diene system in the C-ring, making it a suitable precursor for C-14 functionalization.
Derivatives with various substituents at the C-14 position have been synthesized from thebaine or 14-hydroxycodeinone. For example, 14β-bromo- and 14β-chlorocodeinone can be prepared by reacting thebaine with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. nih.gov Similarly, 14β-thiocyanatocodeinone is obtained from the reaction of thebaine with thiocyanogen. nih.gov These 14-substituted codeinones serve as key intermediates for further derivatization. For instance, treatment of 14β-nitrocodeinone with sodium borohydride yields the corresponding codeine derivative. nih.gov Subsequent sulfation of the C-6 hydroxyl group, as described in the previous section, would yield the final 14-substituted codeine-6-O-sulfate analogue. The synthesis of 14-methoxycodeine-6-O-sulfate follows a similar strategy, starting with the introduction of a 14-hydroxy group, followed by methylation and subsequent sulfation.
N-Substitution and Related Analogues
The tertiary amine at the N-17 position is a common target for modification in codeine and related morphinans. The process typically begins with N-demethylation to yield the secondary amine, norcodeine. google.com This secondary amine is a versatile intermediate for the introduction of various N-substituents.
N-alkylation of norcodeine can be performed using different alkylating agents to produce a library of N-substituted analogues. google.com For example, N-substituted derivatives such as naltrexone and naloxone are developed from modifications on the parent morphinan structure. nih.gov The synthesis of these analogues demonstrates the importance of the N-17 position in developing new chemical entities.
Halogenation and Other Aromatic Ring Modifications
The aromatic A-ring of codeine can be modified through electrophilic substitution reactions, such as halogenation. The position of substitution is directed by the existing methoxy (B1213986) group at C-3.
Halogenation at C-1 : The introduction of a halogen at the C-1 position of codeine has been reported. 1-Bromocodeine can be synthesized by treating codeine with hydrogen bromide in the presence of hydrogen peroxide at elevated temperatures. nih.gov Similarly, 3-O-methylation of 1-chloromorphine or 1-bromomorphine with diazomethane can yield 1-chlorocodeine and 1-bromocodeine, respectively. nih.gov
Modifications at C-2 : Functionalization at the C-2 position typically involves a multi-step sequence starting with nitration. Due to the directing effect of the C-3 methoxy group, nitration of a protected codeine derivative can introduce a nitro group at the C-2 position. This nitro group can then be reduced to an amino group (e.g., using stannous chloride/HCl), yielding a 2-aminocodeine derivative. nih.gov The resulting amino group can be further modified, for example, through a Sandmeyer reaction to introduce a chloro group, yielding 2-chlorocodeine. nih.gov
These halogenated intermediates are valuable for further derivatization, for example, through palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds. nih.gov
Table 2: Examples of Halogenation Reactions on the Codeine Scaffold
| Position | Reaction | Reagents | Product |
|---|---|---|---|
| C-1 | Bromination | HBr, H₂O₂ | 1-Bromocodeine |
| C-1 | Chlorination | From 1-chloromorphine via methylation | 1-Chlorocodeine |
Functional Group Interconversions for Novel Derivatives
Functional group interconversions (FGI) are fundamental in the synthesis of novel codeine derivatives. These reactions allow for the transformation of one functional group into another, expanding the range of accessible analogues.
Alkene Reduction : The C-7 to C-8 double bond in codeine can be reduced to a single bond through hydrogenation. This reaction converts codeine into dihydrocodeine. Microwave-assisted hydrogenation using a palladium-on-carbon (Pd/C) catalyst in an aqueous medium provides a rapid and efficient method for this transformation. researchgate.netnih.gov
Nitro Group Reduction : As mentioned previously, a nitro group introduced onto the aromatic ring can be reduced to a primary amine. This transformation is a key step in synthesizing amino-substituted codeine analogues and provides a handle for further derivatization. nih.gov
Hydroxyl Group Protection and Deprotection : The C-6 hydroxyl group is often protected during reactions at other sites of the molecule to prevent unwanted side reactions. A common protecting group is acetyl, introduced by reaction with acetic anhydride (B1165640). nih.gov This group can be subsequently removed under basic conditions.
Palladium-Catalyzed Cross-Coupling : Halogenated codeine derivatives, such as 1-bromocodeine, are precursors for various cross-coupling reactions. For instance, Heck-type reactions can be used to introduce vinyl, acyl, and alkyl substituents at the C-1 position, significantly diversifying the available structures. nih.gov
Biotransformation Processes for Codeine Derivatives
Biotransformation utilizes microorganisms or their enzymes to perform specific chemical reactions on a substrate. This approach offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild conditions.
Microbial Conversion Systems (e.g., Pseudomonas putida)
The bacterium Pseudomonas putida M10 has been shown to effectively transform codeine into several clinically important derivatives. nih.govoup.com When washed cells of P. putida M10 are incubated with codeine, a number of biotransformation products are formed.
Key transformations catalyzed by P. putida M10 include:
Oxidation and Reduction : The initial steps in the metabolism of codeine involve the oxidation of the C-6 hydroxyl group to form codeinone, followed by the reduction of the C-7,C-8 double bond to yield hydrocodone. asm.org These reactions are catalyzed by the enzymes morphine dehydrogenase and morphinone reductase, respectively. asm.org
Hydroxylation : P. putida M10 can also introduce a hydroxyl group at the C-14 position, leading to the formation of 14β-hydroxycodeine. nih.govoup.com
These biotransformation products, such as hydrocodone and 14β-hydroxycodeine, are valuable intermediates or active compounds themselves. nih.govasm.org The use of microbial systems like P. putida M10 provides a potential enzymatic route for the synthesis of these semisynthetic opiates. asm.org
Table 3: Biotransformation Products of Codeine by Pseudomonas putida M10
| Substrate | Microorganism | Key Transformation | Product(s) |
|---|
Enzymatic Pathways in Biocatalysis
The formation of codeine sulphate through enzymatic pathways is primarily a topic of metabolic processing rather than a direct synthetic route in industrial biocatalysis. In biological systems, particularly in human metabolism, codeine undergoes various transformations catalyzed by specific enzymes. The addition of a sulphate group, a process known as sulfation, is a key phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. This process is mediated by a family of enzymes known as sulfotransferases (SULTs).
While the biocatalytic production of codeine from precursors like thebaine has been a significant area of research, the subsequent enzymatic conversion to this compound is less commonly a primary industrial objective. However, understanding the enzymatic basis of codeine sulfation is crucial for comprehending its metabolic fate and potential for biocatalytic applications.
The principal metabolic pathways for codeine in the liver involve O-demethylation to morphine, primarily by the cytochrome P450 enzyme CYP2D6, and glucuronidation to codeine-6-glucuronide (B1240514) by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 and UGT2B4. Approximately 50-70% of codeine is converted to codeine-6-glucuronide, while a smaller fraction (0-15%) is O-demethylated to morphine.
The enzymatic basis for the sulfation of opioids is well-documented, providing a strong indication of the potential pathways for this compound formation. Sulfotransferases catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group of the substrate. In the case of codeine, sulfation would likely occur at the 6-hydroxyl position, forming codeine-6-sulphate.
Research into the activity of various human cytosolic sulfotransferases on a range of opioid drugs has shed light on the substrate specificities of these enzymes. While direct, extensive studies on codeine sulfation are limited in the readily available literature, the data from related opioids provide valuable insights. For instance, a systematic investigation of eleven recombinant human SULTs revealed that several isoforms are capable of sulfating opioid compounds.
The following table summarizes the findings of a study on the sulfating activity of different human SULT isoforms towards various opioid drugs. This data illustrates the potential for enzymatic sulfation of compounds with a similar morphinan scaffold to codeine.
Sulfating Activity of Human Cytosolic Sulfotransferases (SULTs) Toward Various Opioid Drugs
| Opioid Drug | Major SULT Isoform(s) Involved | Observed Activity |
|---|---|---|
| Morphine | SULT1A3, SULT2A1 | SULT1A3 shows major sulfating activity. |
| Hydromorphone | SULT1A3 | Strong sulfating activity observed. |
| Oxymorphone | SULT1A1 | Strong sulfating activity observed. |
| Nalorphine | SULT1A1 | Moderate sulfating activity observed. |
| Naltrexone | SULT1A1 | Strong sulfating activity observed. |
| Butorphanol | SULT2A1 | Primary enzyme responsible for sulfation. |
| Levorphanol | SULT2A1 | Major enzyme responsible for sulfation. |
| Nalbuphine | SULT1A1 | Major enzyme responsible for sulfation. |
This table is based on data from studies on opioid sulfation by human sulfotransferases. The specific activity values can vary based on experimental conditions.
Given that morphine, which differs from codeine only by a methyl group at the 3-position, is a substrate for SULT1A3 and SULT2A1, it is highly probable that codeine can also be sulfated by these or other SULT isoforms. The presence of a free hydroxyl group at the 6-position in the codeine molecule makes it a viable candidate for sulfation.
In the context of biocatalysis, the enzymatic production of this compound would involve the use of isolated sulfotransferase enzymes or whole-cell systems engineered to express the desired SULT isoform. The reaction would require the substrate, codeine, and the co-substrate, PAPS. The efficiency of such a biocatalytic process would depend on factors such as enzyme stability, substrate and co-substrate availability and cost, and reaction conditions (pH, temperature). While not a current mainstream industrial application, the principles of enzymatic catalysis offer a potential green chemistry alternative to traditional chemical sulfation methods.
Pharmacological Mechanisms and Structure Activity Relationships of Codeine Sulphate
Prodrug Concept and Active Metabolites in Opioid Receptor Engagement
Codeine itself is considered a prodrug, meaning it has a relatively weak affinity for opioid receptors and must be metabolized into more active compounds to produce its primary analgesic effects. nih.govtga.gov.aunih.gov The metabolic conversion of codeine occurs primarily in the liver and involves several key enzymatic pathways, leading to the formation of multiple metabolites, each with distinct pharmacological profiles. wikipedia.orgmdpi.com
Role of O-Demethylation to Morphine
A crucial step in the bioactivation of codeine is its O-demethylation to morphine, a potent opioid agonist. nih.govmdpi.com This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.orgcapes.gov.br Although only a small fraction, approximately 5% to 10%, of a codeine dose is metabolized via this pathway, the resulting morphine has a significantly higher affinity for the µ-opioid receptor (MOR), estimated to be about 200 times greater than that of codeine itself. nih.govdrugbank.compharmgkb.org This transformation is considered essential for the primary analgesic effects of codeine. nih.govoup.com The genetic variability of the CYP2D6 enzyme can lead to significant differences in the rate of morphine formation among individuals, impacting the efficacy of codeine. nih.govebi.ac.uk
Significance of Codeine-6-Glucuronide (B1240514) and Morphine-6-Glucuronide (B1233000)
Furthermore, the morphine generated from codeine's O-demethylation is further metabolized. A significant portion is converted to morphine-3-glucuronide (B1234276) (M3G), which is generally considered to lack analgesic properties. drugbank.com However, about 5-10% of morphine is metabolized to morphine-6-glucuronide (M6G). pharmgkb.org M6G is a highly active metabolite, demonstrating greater analgesic potency than morphine itself. drugbank.compharmgkb.org The formation of both M3G and M6G is mainly catalyzed by the UGT2B7 enzyme. pharmgkb.org
Molecular Interactions with Opioid Receptors
The pharmacological actions of codeine and its active metabolites are mediated through their interaction with opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems. nih.govrsc.org
Mu-Opioid Receptor Agonism
The primary target for codeine and its principal active metabolite, morphine, is the µ-opioid receptor (MOR). wikipedia.orgdrugbank.comnih.gov Both compounds act as agonists at this receptor. drugbank.compharmacytimes.com The binding of these agonists to the MOR initiates a signaling cascade. drugbank.compharmacytimes.com This involves the activation of associated G-proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). drugbank.comnih.gov This signaling cascade also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the blockage of N-type voltage-gated calcium channels. nih.gov The resulting hyperpolarization of the neuron reduces its excitability and inhibits the release of nociceptive neurotransmitters, leading to the analgesic effect. drugbank.comnih.gov
Receptor Binding Affinity and Selectivity Profiling (in vitro studies)
In vitro studies have been instrumental in characterizing the interaction of codeine and its metabolites with different opioid receptors. These studies consistently demonstrate that codeine itself has a relatively weak affinity for the µ-opioid receptor. nih.govwikipedia.org In contrast, its metabolite, morphine, exhibits a substantially higher affinity for the MOR. nih.govcapes.gov.br
Research has shown that morphine-like compounds with a free 3-hydroxy group are significantly more potent at the µ-receptor—by about 30- to 100-fold—than their 3-methoxy counterparts like codeine. capes.gov.br This highlights the structural importance of the 3-hydroxy group for high-affinity binding. nih.gov
Studies comparing the binding affinities of various codeine-related compounds have provided further insights. For instance, modifications at different positions of the morphine and codeine molecules can significantly alter their binding affinity and selectivity for µ, δ (delta), and κ (kappa) opioid receptors. nih.gov Generally, codeine and its derivatives show a preference for the µ-opioid receptor over the δ- and κ-opioid receptors. mdpi.comd-nb.info
G Protein-Coupled Receptor Signaling Cascades
Codeine is an agonist at the classic opioid receptors: mu (µ), delta (δ), and kappa (κ), which are all G protein-coupled receptors (GPCRs). nih.gov It displays a significantly higher affinity for the µ-opioid receptor compared to the δ and κ receptors. nih.gov The analgesic effects of codeine are primarily mediated through its agonistic activity at the µ-opioid receptor. mims.comgeneesmiddeleninformatiebank.nl
Upon binding to the µ-opioid receptor, codeine sulphate initiates a cascade of intracellular events. This binding stimulates the exchange of guanosine (B1672433) triphosphate (GTP) for guanosine diphosphate (B83284) (GDP) on the associated G-protein complex. nih.gov This activation leads to the inhibition of adenylate cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). The resulting decrease in intracellular cAMP levels modulates neuronal excitability.
Furthermore, the activation of the µ-opioid receptor by codeine and its active metabolite, morphine, leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the blockage of N-type voltage-gated calcium channels. nih.gov This dual action results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to a decrease in neuronal excitability and the perception of pain. nih.gov
Structure-Activity Relationship (SAR) Studies
Codeine is structurally similar to morphine, with the key difference being the methylation of the hydroxyl group at the C-3 position, forming a methoxy (B1213986) group. nih.govcambridge.org This modification significantly impacts its pharmacological properties. The presence of the C-3 methoxy group in codeine reduces its affinity for the µ-opioid receptor, making it a much weaker agonist than morphine. mdpi.com In fact, codeine's analgesic activity is largely attributed to its O-demethylation in the liver to morphine. geneesmiddeleninformatiebank.nlmdpi.com The phenolic hydroxyl group at the C-3 position in morphine is considered essential for high-affinity binding to the µ-opioid receptor, as it mimics the N-terminal tyrosine of endogenous opioid peptides. d-nb.info Methylation of this group, as seen in codeine, hinders the formation of hydrogen bonds with the receptor, leading to lower binding affinity. cambridge.orgd-nb.info
Modifications at the C-6 position of the codeine molecule also play a significant role in its pharmacological activity. The C-6 hydroxyl group in codeine can be modified without abolishing its activity. For instance, the major metabolite of codeine is codeine-6-glucuronide (C6G), formed by the conjugation of glucuronic acid at the C-6 position. wikipedia.org C6G itself is an active metabolite and may contribute significantly to the analgesic effects of codeine. wikipedia.org
Studies have shown that introducing a sulfate (B86663) group at the C-6 position of codeine can enhance both binding affinity and potency. mdpi.com Furthermore, the introduction of a 14-methoxy group in conjunction with a C-6 sulfate has been shown to significantly increase efficacy. mdpi.com In contrast, acetylation of the C-6 hydroxyl group of codeine has been reported to slightly decrease its analgesic potency. akjournals.com Research has also explored the replacement of the 6-keto group in related morphinans with a 6-cyano group, which has been shown to lead to µ-opioid receptor selective ligands with high affinity. researchgate.net
The tertiary amine at position 17, specifically the N-methyl group, is a crucial feature for the opioid activity of codeine and related morphinans. cambridge.orgakjournals.com The nature of the substituent on this nitrogen atom is a key determinant of the compound's pharmacological profile, influencing its affinity, potency, and whether it acts as an agonist, antagonist, or mixed agonist-antagonist. nih.govmdpi.com
Generally, a small N-alkyl substituent, such as the methyl group in codeine, results in opioid agonist activity. nih.gov The N-demethylation of codeine to its metabolite, norcodeine, which has a secondary amine, is a known metabolic pathway. mims.comontosight.ai Norcodeine itself is considered a weak opioid agonist. ontosight.ai Replacing the N-methyl group with larger substituents can dramatically alter the activity. For example, changing an N-methyl group to an N-allyl group can convert an agonist into an antagonist. nih.gov The lipophilicity and hydrophilicity of the N-substituent are critical factors, with lipophilic substituents generally being favored for opioid activity. nih.gov
The pharmacological effects of codeine have been extensively studied in various animal models, demonstrating its analgesic and antitussive properties. fda.gov In preclinical studies, codeine has been shown to produce antinociceptive effects in mice, rats, and guinea pigs across a range of doses and in different pain models. fda.gov
In rats, administration of codeine has been observed to produce antinociception, decrease gastrointestinal motility leading to constipation, and reduce respiration. fda.gov These effects are consistent with the known actions of µ-opioid agonists and can be blocked by opioid antagonists like naltrexone. fda.gov However, the magnitude of these effects, such as respiratory depression and decreased GI motility, has been shown to be lower for codeine compared to morphine when administered to rats. fda.gov
Studies in animal models have also highlighted the potential for developmental effects. For instance, at high doses, codeine has been shown to cause delayed ossification in mice and increased resorption in rats. medsafe.govt.nzdrugbank.com Furthermore, secondary pharmacodynamic studies in animals have reported effects such as decreased heart rate and locomotor activity. geneesmiddeleninformatiebank.nl
Preclinical Pharmacodynamics in Animal Models
Assessment of Antinociceptive Effects (e.g., Rat Tail-Flick Assay)
The antinociceptive properties of this compound and its parent compound, codeine, have been evaluated using various animal models, including the rat tail-flick assay. This assay is a standard method for assessing the efficacy of centrally acting analgesics by measuring the time it takes for a rat to move its tail from a source of thermal pain. An increase in this latency period after drug administration indicates an antinociceptive effect.
In comparative studies, codeine-6-sulfate (C6SU), the sulfated metabolite of codeine, has demonstrated significantly different antinociceptive characteristics compared to codeine and the prototypical opioid, morphine. When administered subcutaneously (s.c.) in rats, C6SU produces a weak antinociceptive effect in the tail-flick test. wikipedia.org Research has indicated a ceiling effect, where increasing the dose of C6SU fails to produce a correspondingly stronger analgesic response, with the maximum effect not reaching 20%. wikipedia.org
For comparison, the median effective doses (ED₅₀)—the dose required to produce a therapeutic effect in 50% of the population—have been established for codeine and morphine in the same assay. These values highlight the relative potencies of the compounds. For instance, one study determined the s.c. ED₅₀ values at the time of peak effect (30 minutes) to be 54.01 µmol/kg for codeine and 6.87 µmol/kg for morphine. wikipedia.org Due to its weak effect, an ED₅₀ value for subcutaneously administered C6SU could not be determined. wikipedia.org
Attempts to assess the central antinociceptive action of C6SU directly through intracerebroventricular (i.c.v.) injection were hampered by adverse effects. At doses intended to evaluate analgesia, i.c.v. administration of C6SU induced convulsions in the animals, which prevented the reliable measurement of its antinociceptive potential via this route. wikipedia.org
Interactive Data Table: Antinociceptive Potencies in Rat Tail-Flick Assay (s.c. administration)
| Compound | ED₅₀ (µmol/kg) at 30 min | Notes |
| Codeine | 54.01 | wikipedia.org |
| Morphine | 6.87 | wikipedia.org |
| Codeine-6-Sulphate | Not Determined | Weak antinociception with a ceiling effect below 20%. wikipedia.org |
Peripheral Versus Central Opioid Receptor Modulation
The analgesic effects of opioids are mediated by their interaction with opioid receptors, which are distributed throughout both the central nervous system (CNS) and the peripheral nervous system (PNS). mims.comnih.gov Codeine itself is considered a prodrug that exerts its primary analgesic action after being metabolized in the liver to more potent compounds, particularly morphine. sigmaaldrich.comwikipedia.org This conversion allows morphine to cross the blood-brain barrier and act on µ-opioid receptors (MOR) within the CNS, which is the principal mechanism for its analgesic effect. sigmaaldrich.comnih.gov
In contrast, codeine-6-sulfate (C6SU) demonstrates a distinct pharmacological profile characterized by a preference for peripheral action. Due to its chemical structure, C6SU has limited ability to penetrate the CNS. wikipedia.orgwikidata.org This is supported by its weak central antinociceptive activity when administered systemically in the tail-flick test, a model sensitive to centrally mediated analgesia. wikipedia.org
However, studies have provided evidence for the peripheral activity of C6SU in models of inflammatory pain. In a study using the Complete Freund's Adjuvant model in rats, which induces inflammatory hyperalgesia, subcutaneously administered C6SU produced a significant antihyperalgesic effect in the inflamed paw without affecting the non-inflamed paw. wikipedia.orgmims.com Crucially, this effect was antagonized by the co-administration of naloxone (B1662785) methiodide, a peripherally acting opioid receptor antagonist that does not readily cross the blood-brain barrier. wikipedia.orgmims.com This finding strongly indicates that the antihyperalgesic action of C6SU is mediated by the activation of opioid receptors located in the periphery, outside the CNS. wikipedia.orgwikipedia.org
The development of peripherally restricted opioids is a significant area of research aimed at creating analgesics that minimize centrally mediated side effects. probes-drugs.org The pharmacological profile of this compound, with its demonstrated peripheral antihyperalgesic effects and limited central action, aligns with the objectives of this research strategy. wikipedia.orgwikipedia.org
Metabolic Pathways and Pharmacogenomics of Codeine Sulphate
Hepatic Biotransformation Enzymes
The liver is the primary site for the metabolism of codeine sulphate. nih.govmims.com Here, a series of enzymatic reactions convert codeine into various metabolites, each with differing activity. The major pathways involve oxidation and glucuronidation, orchestrated by specific enzyme families.
Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Codeine Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the initial phases of codeine metabolism.
CYP2D6: This enzyme is responsible for the O-demethylation of codeine, a process that converts approximately 5% to 10% of a codeine dose into morphine. wikipedia.orgthermofisher.com This conversion is highly significant from a pharmacogenomic standpoint, as morphine is a potent µ-opioid receptor agonist and is largely responsible for the analgesic effects attributed to codeine. thermofisher.com The activity of CYP2D6 is subject to significant genetic polymorphism, leading to distinct metabolic phenotypes:
Poor metabolizers (PMs) have little to no CYP2D6 function, resulting in minimal conversion of codeine to morphine and potentially leading to a lack of analgesic response. researchgate.netzhanggroup.org
Intermediate metabolizers (IMs) exhibit reduced CYP2D6 activity. researchgate.net
Extensive metabolizers (EMs) have normal enzyme function and are the most common phenotype. researchgate.net
Ultra-rapid metabolizers (UMs) possess multiple copies of the CYP2D6 gene, leading to accelerated conversion of codeine to morphine. zhanggroup.org
CYP3A4: This enzyme mediates the N-demethylation of codeine to form norcodeine. nih.govmims.com This pathway accounts for the metabolism of approximately 10% to 15% of a codeine dose. nih.gov Norcodeine is generally considered to be an inactive metabolite with little to no analgesic properties. thermofisher.comflybase.org
UGT Enzymes (UGT2B7) in Glucuronidation Pathways
Glucuronidation is the most extensive metabolic pathway for codeine, primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme family.
UGT2B7: This is the principal enzyme responsible for conjugating codeine with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G). nih.govmims.comfishersci.ca This major pathway accounts for the disposition of approximately 50% to 70% of the administered codeine. nih.gov UGT2B7, along with UGT2B4, is also instrumental in the glucuronidation of codeine's primary active metabolite, morphine. nih.govwikipedia.orgmims.com It catalyzes the formation of both morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govwikidata.org
Minor Metabolic Routes and Conjugation Reactions
Beyond the primary pathways, codeine undergoes several minor metabolic transformations.
The metabolite norcodeine, produced by CYP3A4, can be further conjugated to form norcodeine glucuronide. flybase.org
Morphine is extensively metabolized via glucuronidation, with about 60% being converted to M3G and 5-10% to M6G, primarily by UGT2B7. nih.govwikipedia.org M6G is an active metabolite, whereas M3G does not significantly contribute to analgesia. nih.gov
A minor fraction of morphine can undergo N-demethylation to normorphine, a reaction also catalyzed by CYP3A4. nih.gov
Research has also indicated the existence of a minor metabolic pathway for the conversion of codeine to hydrocodone. flybase.orgncats.io
The following table summarizes the key metabolic pathways of codeine:
| Metabolic Pathway | Enzyme(s) | Metabolite(s) | Percentage of Codeine Dose |
|---|---|---|---|
| Glucuronidation | UGT2B7, UGT2B4 | Codeine-6-glucuronide | 50-70% nih.gov |
| N-demethylation | CYP3A4 | Norcodeine | 10-15% nih.gov |
| O-demethylation | CYP2D6 | Morphine | 5-10% wikipedia.orgthermofisher.com |
| Dehydrogenation | Not fully identified | Hydrocodone | Minor flybase.orgncats.io |
Enzymatic Regulation and Modulation
The metabolic fate of this compound can be significantly altered by the co-administration of substances that inhibit or induce the activity of its metabolizing enzymes.
Impact of Enzyme Inhibitors on Codeine Metabolic Fate
Enzyme inhibitors can decrease the rate of metabolism, leading to altered concentrations of codeine and its metabolites.
CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors, such as certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like bupropion, fluoxetine, and paroxetine, or the antiarrhythmic agent quinidine, can block the conversion of codeine to morphine. wikipedia.orgwikipedia.org This interaction can effectively transform a genotypic extensive metabolizer into a phenotypic poor metabolizer, potentially negating the analgesic effect of codeine. researchgate.netwikipedia.orgguidetopharmacology.org
CYP3A4 Inhibitors: The use of CYP3A4 inhibitors, such as macrolide antibiotics or azole antifungal agents, can reduce the formation of norcodeine. wikipedia.org This may lead to an increased plasma concentration of codeine, making more of the parent drug available for the CYP2D6 pathway and potentially increasing morphine levels. wikipedia.org
Effects of Enzyme Inducers on Metabolic Pathways
Enzyme inducers can accelerate the metabolism of codeine, which also affects the balance of its metabolites.
CYP3A4 Inducers: Potent inducers of CYP3A4, including certain anticonvulsants like carbamazepine (B1668303) and phenytoin, as well as the antibiotic rifampicin, can increase the N-demethylation of codeine to norcodeine. wikipedia.org This enhanced clearance through the CYP3A4 pathway can reduce the fraction of codeine available for O-demethylation to morphine, potentially diminishing its central effects. wikipedia.org
CYP2D6 Inducers: Currently, there is limited evidence to suggest that CYP2D6 is significantly induced by other medications. thermofisher.com
The table below provides examples of drugs that can modulate codeine metabolism:
| Modulating Agent Class | Specific Examples | Target Enzyme | Effect on Codeine Metabolism |
|---|---|---|---|
| CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine, Quinidine | CYP2D6 | Decreased conversion to morphine wikipedia.org |
| CYP3A4 Inhibitors | Macrolide antibiotics, Azole antifungals | CYP3A4 | Decreased conversion to norcodeine; potentially increased morphine formation wikipedia.org |
| CYP3A4 Inducers | Carbamazepine, Phenytoin, Rifampicin | CYP3A4 | Increased conversion to norcodeine; potentially decreased morphine formation wikipedia.org |
Chemical Compounds and PubChem CIDs
Pharmacogenomic Influences on Codeine Metabolism
Pharmacogenomics, the study of how genes affect a person's response to drugs, is crucial in understanding the variability in codeine's effects among individuals. Genetic polymorphisms, particularly in the CYP2D6 and UGT enzyme families, can significantly alter the metabolic profile of codeine, impacting its efficacy and safety.
The cytochrome P450 2D6 (CYP2D6) enzyme is a key player in the metabolism of codeine. nih.govdovepress.com It is responsible for the O-demethylation of codeine to its active metabolite, morphine, which is primarily responsible for the analgesic effects of codeine. nih.govnih.gov The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to wide interindividual variability in enzyme activity. nih.govpharmgkb.org Based on their genetic makeup, individuals can be categorized into four main phenotypes for CYP2D6 metabolism:
Ultra-rapid Metabolizers (UMs): These individuals possess multiple copies of functional CYP2D6 alleles, leading to accelerated and more complete conversion of codeine to morphine. nih.govnih.govpharmgkb.org This results in higher-than-expected serum morphine levels, which can lead to an increased risk of toxicity even at standard doses. nih.govsonicgenetics.com.au The prevalence of UMs varies among different populations. medsafe.govt.nz For instance, some studies have identified genotypes such as 1/1xN or 1/2xN as leading to an ultra-rapid metabolizer phenotype. pharmgkb.org Research has shown that in UMs, the area under the curve (AUC) for morphine can be significantly higher compared to extensive metabolizers. frontiersin.orgnih.govnih.govresearchgate.net
Extensive Metabolizers (EMs): Also referred to as normal metabolizers, these individuals have two functional copies of the CYP2D6 gene and exhibit normal enzyme activity. sonicgenetics.com.aumedsafe.govt.nz They typically convert about 5-15% of a codeine dose to morphine. sonicgenetics.com.aumedsafe.govt.nz This phenotype is considered the standard for which codeine dosing recommendations are typically based. cpicpgx.org
Intermediate Metabolizers (IMs): IMs have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity. nih.gov Consequently, the conversion of codeine to morphine is reduced, which may lead to a less than optimal analgesic response. nih.govcpicpgx.org Studies have shown that the plasma exposure to morphine in IMs is significantly lower than in EMs. frontiersin.orgnih.govnih.govresearchgate.net The frequency of the IM phenotype can be substantial, with some estimates suggesting it is present in 10-44% of individuals. nih.gov
Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to a significant deficiency or complete lack of CYP2D6 enzyme activity. nih.govmedicines.org.uk As a result, they are unable to effectively convert codeine to morphine, leading to little or no analgesic effect. nih.govdovepress.commedsafe.govt.nz It is estimated that up to 7% of the Caucasian population may be poor metabolizers. medicines.org.uk The predicted AUC of morphine in PMs is drastically lower, by as much as 98.6%, compared to EMs. frontiersin.orgnih.govnih.govresearchgate.net
The following table summarizes the different CYP2D6 metabolic phenotypes and their key characteristics:
| Metabolic Phenotype | Genotype Characteristics | Effect on Codeine Metabolism | Clinical Implication |
|---|---|---|---|
| Ultra-rapid Metabolizer (UM) | Multiple copies of functional CYP2D6 alleles (e.g., gene duplications). pharmgkb.org | Increased and faster conversion of codeine to morphine. nih.gov | Higher risk of morphine toxicity. sonicgenetics.com.au |
| Extensive Metabolizer (EM) | Two functional CYP2D6 alleles. sonicgenetics.com.au | Normal conversion of codeine to morphine (5-15% of dose). sonicgenetics.com.aumedsafe.govt.nz | Standard analgesic response. cpicpgx.org |
| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles. nih.gov | Reduced conversion of codeine to morphine. nih.gov | Potentially inadequate pain relief. cpicpgx.org |
| Poor Metabolizer (PM) | Two non-functional CYP2D6 alleles. nih.gov | Minimal to no conversion of codeine to morphine. nih.gov | Lack of analgesic effect. dovepress.com |
Glucuronidation is a major pathway in the metabolism of both codeine and its primary active metabolite, morphine. pharmgkb.orgcpicpgx.org This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which are also subject to genetic polymorphisms. cpicpgx.orgnih.gov
The UGT2B7 enzyme is principally responsible for the glucuronidation of codeine to codeine-6-glucuronide (C6G) and the conversion of morphine to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). nih.govpharmgkb.org While some research has suggested that variations in the UGT2B7 gene could influence codeine and morphine metabolism, the results have not been consistently reproducible across different studies. nih.gov For example, the well-studied UGT2B72 polymorphism has shown conflicting evidence regarding its impact on codeine glucuronidation. pharmgkb.orgcpicpgx.org Some in vitro and in vivo studies have indicated that the UGT2B7*2 variant does not significantly alter the glucuronidation efficiency for morphine or codeine. oup.comnih.gov
Other UGT enzymes, such as UGT2B4, have been shown to be equally capable of producing codeine-6-glucuronide. pharmgkb.orgnih.gov Additionally, several isoforms of the UGT1A subfamily are involved in the formation of M3G. pharmgkb.orgcpicpgx.org While genetic variations in these UGT enzymes exist, their clinical significance in altering the response to codeine is not as well-defined as that of CYP2D6 polymorphisms. oup.com
Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.org These models integrate physiological parameters with drug-specific data to predict pharmacokinetic profiles in different populations and scenarios. frontiersin.orgnih.gov
For codeine, PBPK models have been developed to explore the influence of CYP2D6 genetic polymorphisms on its metabolism and the formation of morphine. frontiersin.orgnih.govnih.govresearchgate.net These models can simulate the disposition of codeine and morphine in individuals with different CYP2D6 phenotypes (UM, EM, IM, and PM). frontiersin.orgnih.govnih.gov By altering parameters such as the catalytic turnover rate (Kcat) of CYP2D6 to reflect the different phenotypes, these models can successfully predict the significant differences in morphine exposure. frontiersin.orgnih.gov
For example, a validated PBPK model predicted that the area under the plasma concentration-time curve (AUC) of morphine was 98.6% lower in PMs and 73.43% higher in UMs compared to EMs. frontiersin.orgnih.govnih.govresearchgate.net Such models are valuable for understanding the quantitative impact of genetic variations and can be applied to support dosing safety considerations for different phenotypes. frontiersin.orgnih.govnih.govresearchgate.net PBPK modeling can also be used to investigate the effects of other factors, such as renal impairment and drug-drug interactions, on codeine pharmacokinetics. page-meeting.org
Excretion Pathways of Codeine and its Metabolites
The elimination of codeine and its various metabolites from the body occurs primarily through the kidneys. drugbank.comnih.govtga.gov.au Approximately 90% of a total dose of codeine is excreted via renal pathways. drugbank.comnih.gov
Following administration, the majority of excretion products can be detected in the urine within 6 hours, with up to 86% of the dose being eliminated within 24 hours. medicines.org.uk The excreted compounds consist of:
Unchanged codeine (approximately 10%). drugbank.comnih.gov
Free and conjugated codeine (40-70%). inchem.org
Free and conjugated morphine (5-15%). drugbank.cominchem.org
Free and conjugated norcodeine (10-20%). drugbank.cominchem.org
The metabolites are mainly in the form of glucuronide conjugates. tga.gov.autga.gov.au The plasma half-life of codeine and its metabolites is approximately 3 hours. drugbank.comnih.gov Renal impairment can significantly decrease the clearance of codeine and its metabolites, leading to their accumulation and an increased risk of adverse effects. scielo.brfda.gov A small, negligible amount of codeine and its metabolites are found in the feces. medicines.org.ukinchem.org There is also evidence of some biliary excretion. fda.govscot.nhs.uk
Advanced Analytical Methodologies for Codeine Sulphate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of individual components from a mixture. For codeine sulphate analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized methods.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound in various samples, including pharmaceutical formulations and biological fluids. nih.govnih.gov Its ability to separate structurally similar opioid compounds makes it particularly valuable. nih.gov The effectiveness of HPLC is significantly enhanced by coupling it with a variety of detectors, each offering different levels of sensitivity and selectivity.
Commonly employed detectors include:
UV/Visible and Photodiode Array (PDA) Detectors: Codeine possesses a chromophore group within its chemical structure, allowing it to absorb light in the ultraviolet (UV) range. nih.gov This property enables its detection and quantification using UV/Visible spectrophotometry. nih.govmdpi.com UV detectors measure the absorbance at a single wavelength, while PDA detectors can acquire the entire UV spectrum, providing more comprehensive data for identification. nih.gov For instance, a reversed-phase HPLC method using a C8 column and UV detection at 212 nm has been successfully developed for the simultaneous determination of paracetamol and codeine phosphate (B84403). rjptonline.org Another method utilized a C18 column with UV detection at 214 nm for the analysis of piroxicam (B610120) and codeine phosphate. uobaghdad.edu.iq A study on a multi-component cough syrup used UV detection at 210 nm and 270 nm for different ingredients, including codeine. semanticscholar.org
Fluorescence Detectors: The natural fluorescence of codeine can be exploited for highly sensitive detection. capes.gov.brtandfonline.com HPLC methods coupled with fluorescence detection offer lower limits of detection compared to UV-based methods. tandfonline.com One such method involves excitation at 285 nm and emission at 345 nm, allowing for the detection of codeine concentrations as low as 5 ng/ml. tandfonline.com
Mass Spectrometry (MS) Detectors: The coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity for codeine analysis. nih.govscielo.br This technique allows for the definitive identification and quantification of codeine and its metabolites based on their mass-to-charge ratios and fragmentation patterns. nih.govscielo.br On-line solid-phase extraction (SPE) coupled with LC-MS/MS has been developed for the high-throughput analysis of codeine in human plasma, with a total analysis time of just 3 minutes per run. scielo.br A multi-analyte HPLC-High Resolution Mass Spectrometry (HRMS) method has also been validated for the quality assessment of opioid drug products, including this compound. fda.gov
Table 1: HPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Detector | Application | Reference |
| Shim-pack clc-C8 | Acetonitrile:phosphoric acid (35:65 v/v), pH 2.8 | UV (212 nm) | Pharmaceutical formulations | rjptonline.org |
| BDS Hypersil C18 | Methanol (B129727):phosphate buffer (60:40, v/v), pH 2.3 | UV (214 nm) | Pharmaceutical dosage form | uobaghdad.edu.iq |
| Cyanopropylsilane | KH2PO4/acetonitrile (83:17%) | Fluorescence (Ex: 285 nm, Em: 345 nm) | Biological fluids | tandfonline.com |
| Monolithic | Acetonitrile, methanol, acetic acid | MS/MS | Human plasma | scielo.br |
| BEH C18 | Acetonitrile and component A (gradient) | TUV and PDA (245nm) | Bilayer tablet dosage form | ingentaconnect.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the definitive identification and quantification of codeine. nih.gov It is particularly effective for analyzing volatile or semi-volatile compounds. nih.gov A key aspect of GC-MS analysis for non-volatile compounds like codeine is the necessity of a derivatization step to increase their volatility and thermal stability. nih.govjfda-online.com
Common derivatizing agents include:
Silylating agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used to replace active hydrogen atoms in the codeine molecule with a trimethylsilyl (B98337) (TMS) group. mdpi.comdshs-koeln.de A combination of BSTFA and 1% trimethylchlorosilane (TMCS) has also been reported for this purpose. mdpi.com
Acylating agents: Propionic anhydride (B1165640) and heptafluorobutyric acid anhydride (HFAA) are used to form ester derivatives of codeine. mdpi.compsu.edu Derivatization with propionic anhydride has been shown to provide accurate and sensitive results. mdpi.comoup.com
The GC-MS system separates the derivatized compounds in the gas phase, and the mass spectrometer detects the analytes based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns, providing definitive identification. nih.gov This method offers high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the nanogram per milliliter (ng/mL) range. nih.govmdpi.com For instance, a GC-MS method for the simultaneous quantification of morphine and codeine in blood and bile reported a detection limit of 0.1 µg/mL for codeine. psu.edu Another study using a modified dispersive solid-phase extraction technique followed by GC-MS analysis determined the LOD/LLOQ for codeine to be 10 ng/mL. mdpi.com
Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Chromatography (MEKC)
Capillary Electromigration Techniques (CETs), including Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Chromatography (MEKC), offer several advantages for the analysis of codeine, such as high efficiency, low sample and reagent consumption, and reduced costs compared to chromatographic techniques. mdpi.com
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. This technique has been successfully applied to the analysis of codeine in pharmaceutical dosage forms. nih.gov A free solution CE method was developed to separate and quantify codeine, caffeine, butalbital, and aspirin (B1665792) in a mixture, with detection at 220 nm. researchgate.net
Microemulsion Electrokinetic Chromatography (MEKC): MEKC is a mode of CE that utilizes a microemulsion in the running buffer, which acts as a pseudostationary phase. springernature.com This allows for the separation of both charged and neutral analytes. springernature.com MEKC has been used for the analysis of codeine and other compounds in various matrices. mdpi.com For instance, an MEKC method was developed for the analysis of codeine and five other compounds in urine. mdpi.com Optimization studies have also been performed on partial filling-MEKC systems for the separation of ibuprofen (B1674241) and codeine. nih.gov Cyclodextrin-modified MEKC has been employed for the simultaneous determination of 14 active ingredients, including dihydrocodeine phosphate, in a cold medicine. researchgate.net
These electromigration techniques can be coupled with various detectors, including UV, diode array detectors (DAD), and mass spectrometry (MS), to enhance sensitivity and selectivity. mdpi.com
Spectroscopic and Spectrophotometric Approaches
Spectroscopic methods are instrumental in the quantitative analysis of this compound, leveraging its interaction with electromagnetic radiation.
UV/Visible Spectrophotometry and Derivative Spectroscopy
UV/Visible spectrophotometry is a straightforward and cost-effective method for the quantification of codeine, owing to the presence of a benzene (B151609) ring in its structure which absorbs UV light. nih.govmdpi.com The absorbance of codeine is typically measured at its wavelength of maximum absorption (λmax), which has been reported at 284 nm and 278 nm in different solvents. nih.govresearchgate.net
While simple UV spectrophotometry is effective for single-component analysis, its selectivity can be limited in complex mixtures. mdpi.com To overcome this, derivative spectrophotometry is employed. This technique uses the first or higher-order derivatives of the absorbance spectra, which can help to resolve overlapping spectral bands from different compounds and eliminate background interference. nih.gov The zero-crossing technique in derivative spectrophotometry has been used for the simultaneous determination of codeine phosphate and other drugs in mixtures. nih.gov
Table 2: UV/Visible Spectrophotometric Methods for Codeine Analysis
| Method | Wavelength (λmax) | Application | Reference |
| UV/VIS Spectrophotometry | 284 nm | Tablets | nih.gov |
| UV/VIS Spectrophotometry | 270 nm | Water samples | nih.gov |
| UV/VIS Spectrophotometry | 278 nm | Standard and tablet formulations | researchgate.net |
Fluorescence Detection Methods
The intrinsic fluorescence of codeine provides a basis for highly sensitive and selective analytical methods. capes.gov.brtandfonline.com Fluorescence detection is often coupled with separation techniques like HPLC to enhance specificity. A reversed-phase liquid chromatographic method using fluorescence detection with excitation at 285 nm and emission at 345 nm has been developed for the determination of codeine in biological fluids. tandfonline.com This method is capable of detecting concentrations as low as 5 ng/mL. tandfonline.com Another approach involves the derivatization of codeine to form a highly fluorescent product. For example, morphine, a potential impurity in codeine, can be converted to the fluorescent dimer pseudomorphine. tandfonline.com In-capillary derivatization has also been used in conjunction with capillary zone electrophoresis and fluorescence detection to significantly improve the detection of codeine and its metabolites. mdpi.com
Electrochemical and Biosensor-Based Detection Systems
Advanced analytical research into this compound has spurred the development of sophisticated electrochemical and biosensor-based detection systems. These methods offer high sensitivity and selectivity, providing powerful alternatives to traditional analytical techniques. They are particularly valuable for rapid screening and quantification of codeine in various complex matrices.
Electrochemiluminescence (ECL) Techniques
Electrochemiluminescence (ECL) has emerged as a highly sensitive and selective detection method for codeine. This technique relies on the generation of light from electrochemical reactions. A notable application involves the use of tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) as an ECL emitter. jst.go.jpnih.gov When [Ru(bpy)₃]²⁺ is present, ECL activity is observed with codeine, suggesting a characteristic reaction mechanism that involves the electrochemical oxidation of the opioid's framework. jst.go.jpnih.govresearchgate.net
To enhance detection sensitivity, a potential-modulated (PM) ECL measurement system has been developed. jst.go.jpnih.govresearchgate.net This technique superimposes an alternating current (AC) potential onto the direct current (DC) potential applied to the electrodes. jst.go.jpnih.gov This modulation results in a significant increase in the ECL intensity. Research has shown that the sensitivity for codeine detection using PM-ECL can be an order of magnitude higher than with conventional potential sweep ECL methods. jst.go.jpnih.gov This enhanced sensitivity allows for a low detection limit of 150 ng/mL. jst.go.jpnih.govresearchgate.net The method has been successfully applied to determine codeine in pharmaceutical preparations, demonstrating good linearity and selectivity against other compounds present in the medications. jst.go.jp
One study developed a capillary electrophoresis method with ECL detection using an ionic liquid in the background electrolyte, achieving a limit of detection (LOD) of 0.25 µM for codeine. mdpi.com
Voltammetric Methods (e.g., Differential Pulse Voltammetry)
Voltammetric methods are powerful electrochemical techniques for quantifying electro-active compounds like codeine. mdpi.com Techniques such as Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are frequently employed to improve detection limits by effectively distinguishing the faradaic current from the non-faradaic background current. mdpi.comscielo.br These methods have achieved nanomolar detection limits for codeine. mdpi.com
The performance of voltammetric sensors can be significantly enhanced by modifying the electrode surface. For instance, a glassy carbon electrode (GCE) modified with a Nafion/multi-walled carbon nanotubes (MWCNTs) composite has been used for codeine determination via DPV. researchgate.net This modified electrode demonstrated a detection limit as low as 4.5 µg⋅L⁻¹ with a preconcentration time of 120 seconds. researchgate.net Another approach utilized a GCE modified with reduced graphene oxide, chitosan, and a bismuth film (Bi-rGO-CTS/GCE) for SWV analysis, achieving a detection limit of 24 × 10⁻⁹ mol L⁻¹. nih.gov
Researchers have also developed methods for the simultaneous determination of codeine and other co-formulated drugs. A cathodically pretreated boron-doped diamond electrode has been used for the simultaneous SWV determination of paracetamol and codeine, with detection limits of 18 nmol L⁻¹ and 14 nmol L⁻¹, respectively. scielo.br Similarly, a screen-printed carbon electrode modified with double-strand DNA has been used for the simultaneous DPV determination of morphine and codeine in urine samples, achieving LODs of 0.07 µM for morphine and 0.23 µM for codeine after an electro-membrane preconcentration step. ijmrhs.com
Table 1: Performance of Various Voltammetric Methods for Codeine Detection
| Electrode System | Voltammetric Technique | Matrix | Limit of Detection (LOD) |
|---|---|---|---|
| Aptamer-based sensor | DPV | Not specified | 3 pM |
| Nafion/MWCNTs modified GCE | DPV | Drug, Plasma, Urine | 4.5 µg⋅L⁻¹ (with 120s preconcentration) |
| Bi-rGO-CTS/GCE | SWV | Synthetic Urine, Serum, River Water | 24 × 10⁻⁹ mol L⁻¹ |
| Cathodically Pretreated BDD Electrode | SWV | Pharmaceuticals, Urine, Serum | 14 nmol L⁻¹ (simultaneous with Paracetamol) |
| dsDNA modified Screen Printed Electrode | DPV | Urine | 0.23 µM (simultaneous with Morphine) |
Nanoprobe-Based Colorimetric Assays
Nanoprobe-based colorimetric assays offer a rapid, simple, and often portable method for the detection of this compound. mdpi.comoup.com One prominent example utilizes unmodified gold nanoprobes (AuNPs). mdpi.comresearchgate.netresearchgate.net In this system, citrate-stabilized AuNPs interact with this compound, causing the nanoparticles to aggregate. mdpi.comresearchgate.net This aggregation leads to a distinct color change from red to green, which can be observed visually and quantified using spectrophotometry. mdpi.comresearchgate.net
The kinetics of this aggregation are dependent on the concentration of this compound, with an increase in concentration leading to a significant change in the absorbance intensity, specifically a shift in the surface plasmon resonance peak from 520 nm to 582 nm. mdpi.comresearchgate.net This method has been integrated into a "smart" system that uses a smartphone camera to detect the subtle colorimetric changes, enabling rapid, on-site, and ultrasensitive detection with a lower detection limit of 0.9 µM. researchgate.netresearchgate.net The color intensity across red, green, and blue (RGB) channels can be analyzed to quantify the this compound concentration. mdpi.comresearchgate.net
Table 2: Research Findings for Nanoprobe-Based Colorimetric Assay of this compound
| Parameter | Finding |
|---|---|
| Nanoprobe | Citrate-stabilized gold nanoparticles (AuNPs) |
| Mechanism | Aggregation of AuNPs in the presence of this compound. mdpi.comresearchgate.net |
| Color Change | Red to Green. mdpi.com |
| Spectrophotometric Shift | Absorbance peak shifts from 520 nm to 582 nm. mdpi.comresearchgate.net |
| Detection Platform | UV-vis spectrophotometer, Smartphone camera. researchgate.netresearchgate.net |
| Lower Detection Limit | 0.9 µM using a smartphone-based system. researchgate.net |
| Limit of Detection (LOD) | 0.6 mg/mL by a digital camera on a mobile phone. researchgate.net |
Sample Preparation Strategies for Biological and Chemical Matrices
Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, particularly in complex biological and chemical matrices. The primary goals are to isolate the analyte from interfering substances, preconcentrate it to detectable levels, and, if necessary, convert it into a form more suitable for the chosen analytical instrument.
Extraction Methodologies (Liquid-Liquid, Solid-Phase)
Liquid-Liquid Extraction (LLE) is a traditional and widely used technique for isolating drugs from biological fluids. oup.comresearchgate.net The principle of LLE is based on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. oup.comresearchgate.netmaine.gov By manipulating the pH of the aqueous phase, the charge state of codeine can be altered to favor its extraction into the organic solvent. oup.com For example, at a basic pH (e.g., pH 9), alkaline drugs like codeine are uncharged and can be extracted from blood or urine into a non-polar organic solvent mixture like toluene–hexane–isoamyl alcohol. oup.com A subsequent back-extraction into an acidic aqueous solution can further purify the extract. oup.com While effective, LLE can be time-consuming and requires large volumes of organic solvents. oup.comresearchgate.net
Solid-Phase Extraction (SPE) has become an increasingly popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. oup.commdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent. nyc.gov Codeine is retained on the sorbent while interfering components are washed away. nyc.gov The retained analyte is then eluted with a small volume of an appropriate solvent. nyc.gov Various sorbents have been employed for codeine extraction, including:
Mixed-mode cartridges: These are used to extract a range of opiates from blood and urine. nih.gov
Multi-walled carbon nanotubes (MWCNTs): Used for the SPE of codeine from human urine, achieving a detection limit of 0.4 μg/L. nih.gov
Magnetic molecularly imprinted polymers: Developed as a nanoadsorbent for the selective extraction of codeine phosphate from urine samples prior to spectrofluorometric analysis, enabling a detection limit of 0.67 ng mL⁻¹. rsc.org
Dispersive solid-phase extraction (dSPE) is a variation that involves dispersing the sorbent material directly into the sample solution, offering a faster extraction process. mdpi.com
Derivatization Procedures for Enhanced Detection
Derivatization is a crucial step in sample preparation, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comoup.com Codeine contains a polar hydroxyl group, which makes it less volatile and can lead to poor chromatographic peak shape. oup.com Derivatization converts this polar group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior and detection sensitivity. mdpi.comnyc.govoup.com
Several reagents are commonly used for the derivatization of codeine:
Silylating Reagents: These reagents replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used in combination with 1% trimethylchlorosilane (TMCS), BSTFA is a frequently reported reagent for derivatizing codeine and other opioids in urine and blood samples. mdpi.comnih.govnih.gov
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA): Another common silylating agent used for derivatizing codeine and morphine prior to GC-MS analysis. mdpi.comunipa.it
Acylating Reagents: These reagents introduce an acyl group.
Propionic anhydride: This reagent has been shown to provide accurate and sensitive determination of opiates and is stable in the presence of water, which can be an advantage. mdpi.comoup.com
Acetic anhydride and perfluoroesters are also used, though their derivatives can be moisture-sensitive. oup.com
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary, as this technique can analyze non-volatile and thermally labile compounds directly. nih.gov However, derivatization can still be employed to enhance ionization efficiency and improve sensitivity. For example, Trimethylsilyldiazomethane (TrEnDi) has been used for the permethylation of opioids, including codeine, leading to improved MS sensitivity and chromatographic retention. acs.org
Table 3: Common Derivatization Reagents for Codeine Analysis
| Reagent Class | Reagent Name | Abbreviation | Common Application |
|---|---|---|---|
| Silylating | N,O-bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+1% TMCS) | GC-MS analysis of opioids in urine, blood, and sweat. mdpi.comnih.govnih.gov |
| Silylating | N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | GC-MS analysis of codeine and morphine. mdpi.comunipa.it |
| Acylating | Propionic anhydride | - | GC-MS analysis of opiates. mdpi.comoup.com |
| Methylating | Trimethylsilyldiazomethane | TrEnDi | LC-MS analysis for enhanced sensitivity. acs.org |
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Codeine | 5284371 |
| This compound | 16213346 |
| Morphine | 5288826 |
| Paracetamol (Acetaminophen) | 1983 |
| Tris(2,2′-bipyridine)ruthenium(II) | 14783 |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 17508 |
| Trimethylchlorosilane (TMCS) | 6397 |
| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | 40995 |
| Propionic anhydride | 7901 |
Hydrolysis Techniques for Conjugated Metabolites
The primary conjugated metabolite of codeine is codeine-6-glucuronide (B1240514) (C6G). capes.gov.br Analytical procedures for the determination of total codeine in biological samples, such as urine, necessitate a hydrolytic step to liberate the codeine from its conjugated forms. psu.eduoup.com The two main approaches for this are enzymatic hydrolysis and acid hydrolysis.
Enzymatic Hydrolysis
Enzymatic hydrolysis utilizes β-glucuronidase enzymes to selectively cleave the glucuronide bond. researchgate.net Different sources of β-glucuronidase, including those from Helix pomatia (H. pomatia), Escherichia coli (E. coli), and abalone, have been investigated. capes.gov.brsigmaaldrich.com
Efficiency and Selectivity: Studies have shown that the efficiency of enzymatic hydrolysis can be highly variable and depends on the specific opiate conjugate. capes.gov.broup.com For instance, β-glucuronidase from H. pomatia and E. coli can effectively hydrolyze morphine-3-glucuronide (B1234276) (M3G), with rates of 90-95%. capes.gov.brresearchgate.net However, the hydrolysis of morphine-6-glucuronide (B1233000) (M6G) is less efficient (60-85%), and the hydrolysis of C6G is particularly poor, with rates as low as 45-58%. capes.gov.brresearchgate.net The enzymatic hydrolysis rate of M6G is reported to be about 25% of that for M3G. sigmaaldrich.com
Reaction Conditions: Optimal conditions for enzymatic hydrolysis vary with the enzyme source. For example, β-glucuronidases from Helix pomatia and abalone show optimal temperatures around 60°C, while the enzyme from E. coli works best at 50°C. sigmaaldrich.com Complete hydrolysis of M3G can be achieved within 3 hours with a sufficient concentration of the enzyme. sigmaaldrich.com However, due to the slow enzymatic hydrolysis rate of C6G, this method can lead to incomplete recovery and an underestimation of total codeine. capes.gov.broup.com Some genetically engineered β-glucuronidases have been developed that demonstrate higher efficiency for the hydrolysis of certain opioid glucuronides. nih.govoup.com
Acid Hydrolysis
Acid hydrolysis offers a more vigorous alternative to enzymatic methods. This technique typically involves heating the sample with a strong acid, such as hydrochloric acid (HCl). psu.educapes.gov.br
Efficiency: Acid hydrolysis is generally more effective for cleaving the resilient C6G conjugate. capes.gov.broup.com Studies have demonstrated that acid hydrolysis can liberate over 90% of morphine and hydromorphone from their glucuronide standards. oup.com An optimized method using 50% HCl at 120°C for 1.5 hours has been shown to yield reproducible results for C6G. capes.gov.brresearchgate.net Another study determined optimal conditions for the simultaneous hydrolysis of morphine and codeine to be 900 μl of HCl at 120°C for 60 minutes. dshs-koeln.de
Potential Drawbacks: While effective, acid hydrolysis is not without its challenges. The harsh conditions can potentially lead to the degradation of the target analytes. nih.gov There are also concerns about acid-catalyzed conversions of other opioids that may be present in the sample, such as the conversion of codeine to morphine, which could complicate the interpretation of results. nih.govoup.com
Comparison of Hydrolysis Techniques
The choice between enzymatic and acid hydrolysis is a critical consideration in study design.
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Specificity | High, targets glucuronide bonds. | Low, less specific. |
| Efficiency for C6G | Generally low and variable. capes.gov.broup.com | High, often considered the method of choice for complete hydrolysis. oup.com |
| Conditions | Milder (e.g., 50-60°C). sigmaaldrich.com | Harsh (e.g., high concentrations of HCl, high temperatures). capes.gov.brdshs-koeln.de |
| Potential Issues | Incomplete hydrolysis of C6G leading to underestimation. capes.gov.br | Potential for analyte degradation and chemical conversion of other opioids. nih.gov |
Method Validation and Performance Characteristics in Research Settings
To ensure the accuracy, reliability, and reproducibility of research findings, the analytical methods used for the quantification of this compound and its metabolites must undergo rigorous validation. This process establishes the performance characteristics of the method.
Key validation parameters include:
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For a gas chromatography-mass spectrometry (GC-MS) method, linearity for codeine was established in the range of 0.1 to 5 µg/mL. dshs-koeln.de
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a GC-MS method, both the LOD and LOQ for codeine were reported to be 10 ng/mL and 30 ng/mL, respectively. dshs-koeln.de
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intra-day precision for the peak area ratio of codeine was found to be 2.50%, while inter-day precision was 3.40%. dshs-koeln.de
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing certified reference materials or by recovery studies. One study using an optimized hydrolysis and GC-MS method demonstrated good accuracy in the analysis of a certified urine sample. dshs-koeln.de
Robustness: Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. An experimental design approach was used to evaluate the robustness of a hydrolysis method by observing the effects of varying HCl volume, temperature, and time. dshs-koeln.de
Extraction Reproducibility: This parameter is crucial for methods that involve a sample extraction step. For a liquid-liquid extraction procedure following hydrolysis, the reproducibility for codeine was determined to be 4.8%. dshs-koeln.de
The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of codeine following hydrolysis.
| Parameter | Performance Characteristic |
| Linearity Range | 0.1 to 5 µg/mL |
| Correlation Coefficient (r²) | 0.9938 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Intra-day Precision (RSD) | 2.50% |
| Inter-day Precision (RSD) | 3.40% |
| Extraction Reproducibility | 4.8% |
Data sourced from a study on the optimization of morphine and codeine hydrolysis in urine for GC-MS quantification. dshs-koeln.de
Future Directions in Codeine Sulphate Research
Exploration of Novel Synthetic Routes and Analogues
The historical and continued importance of codeine and its derivatives in pain management necessitates ongoing research into novel and more efficient synthetic methodologies. nih.gov For decades, chemists have sought to develop synthetic pathways that are not only high-yielding but also offer access to a diverse range of analogues with potentially improved therapeutic profiles. nih.govresearchgate.net
A significant focus of current research is the development of scalable total syntheses of opioids, including codeine. chinesechemsoc.org Recent breakthroughs have demonstrated highly efficient and robust synthetic approaches to the core structure of opioids like thebaine, which can then be converted to codeine. chinesechemsoc.org These methods often employ key strategies such as iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed intramolecular dearomatization coupling reactions. chinesechemsoc.org The goal is to create synthetic routes that are cost-competitive with the current methods that rely on isolation from the opium poppy and subsequent semi-synthesis. chinesechemsoc.org
Beyond simply recreating the natural product, modern synthetic efforts are geared towards producing a wide array of analogues. nih.gov These efforts focus on modifying key positions on the codeine scaffold, including ring A, ring C, and the N-17 moiety. nih.gov For example, palladium-catalyzed reactions have been utilized to create new derivatives at position 1. nih.gov Another area of exploration is the conversion of the C6-hydroxyl group into various amine functionalities, leading to a class of compounds known as aminomorphinans. nih.gov The Mitsunobu reaction has proven to be a valuable tool in this endeavor, allowing for the synthesis of novel morphine and codeine derivatives. nih.gov
Furthermore, research into derivatives such as codeine methylbromide, also known as Eucodin, highlights the potential for dual-action compounds. wikipedia.org The investigation of such analogues, along with others like methyldihydromorphine, continues to be an active area of research, although some of these compounds are highly controlled substances. wikipedia.orgwikipedia.org The overarching aim of this research is to develop new analgesics based on the opiate structure that are safe, orally active, and non-addictive. nih.gov
Advanced Computational Modeling in SAR and Receptor Interactions
The advent of advanced computational modeling has revolutionized the study of structure-activity relationships (SAR) and ligand-receptor interactions for opioids like codeine. These in silico methods provide powerful tools for understanding how subtle changes in the chemical structure of a molecule can impact its binding affinity and functional activity at opioid receptors. researchgate.netmdpi.com
Molecular docking and molecular dynamics (MD) simulations are at the forefront of this research. mdpi.comnih.gov By docking codeine and its analogues into the crystal structures of opioid receptors, researchers can predict their binding modes and identify key interactions. nih.govacs.org These studies have been instrumental in elucidating the structural features that govern binding and selectivity. For instance, computational models can help explain why certain substitutions at specific positions on the morphinan (B1239233) scaffold, such as at positions 5 and 14, can significantly alter a compound's pharmacological profile. nih.govmdpi.com
These computational approaches are not only used to rationalize existing experimental data but also to guide the design of novel analogues with desired properties. nih.gov For example, by understanding the specific interactions that lead to agonism versus antagonism, researchers can design molecules with a particular functional outcome. researchgate.net Three-dimensional pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, are powerful tools in this process. researchgate.net
Furthermore, computational studies can explore the conformational preferences of ligands and how these relate to their activity. nih.gov The interplay between different parts of the molecule, such as the C ring, and its functional effects can be investigated through these models. nih.gov The integration of structural biology, cheminformatics, and computational modeling is proving to be a highly successful strategy for the de novo design of biased and allosteric ligands, scaffold hopping, and hit-to-lead optimization in the quest for safer and more effective opioid analgesics. researchgate.net
Development of High-Throughput Analytical Screening Technologies
The need for rapid and reliable detection of codeine and its metabolites in various matrices, from pharmaceutical formulations to biological samples, has driven the development of advanced analytical screening technologies. nih.govmdpi.com High-throughput screening (HTS) is particularly valuable in drug discovery and for monitoring drug use. purdue.edu
Recent advancements have focused on increasing the speed and efficiency of these screening methods. One promising approach combines desorption electrospray ionization (DESI) mass spectrometry with robotic sampling technologies. purdue.edu This technique allows for the analysis of a reaction and its product in a single step, potentially reducing screening times from minutes to seconds per sample. purdue.edu
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone for the quantitative analysis of opioids in biological fluids. oup.com Methods are continually being developed and validated for the detection of codeine and other opioids in matrices like oral fluid, which offers a non-invasive collection method. oup.com These assays are designed to be highly sensitive and specific, with defined calibration ranges and quality control measures. oup.com
Other innovative approaches are also being explored. For instance, automated microfluidic open interface-mass spectrometry (MOI-MS) coupled with high-throughput, automated solid-phase microextraction (SPME) has been developed for the rapid screening of drugs of abuse in saliva. researchgate.net This method allows for the analysis of multiple samples in a single run, significantly simplifying protocols and increasing reproducibility. researchgate.net
Integration of Multi-Omics Data in Pharmacological Investigations
The future of pharmacological research, including the study of codeine sulphate, lies in the integration of multiple "omics" data sets to gain a holistic understanding of drug action and response. ru.nl This systems-level approach combines data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics to elucidate complex biological pathways and identify novel drug targets. ru.nlresearchgate.net
The application of multi-omics has the potential to revolutionize our understanding of opioid addiction. medrxiv.org By integrating genome-wide association studies (GWAS) with transcriptomic, proteomic, and epigenetic data from relevant brain regions, researchers can identify highly interrelated genes and dysregulated pathways associated with opioid use disorder. medrxiv.org This approach can reveal novel biological relationships and pinpoint key gene targets for the development of new therapeutic interventions. medrxiv.org
In the context of drug development and personalized medicine, multi-omics data can be integrated with drug screening information from cell lines to identify potential new uses for existing drugs (drug repurposing). nih.govresearchgate.net For example, by analyzing how different drugs affect the molecular profile of cells, researchers can identify compounds that may be effective for treating specific conditions. nih.govresearchgate.net Generative deep-learning models are being developed to facilitate the integration and analysis of these large and heterogeneous datasets. researchgate.net
Physiologically based pharmacokinetic (PBPK) modeling is another powerful tool that can integrate various omics data, including pharmacogenomic information, to predict drug disposition in different populations. ru.nl This is particularly important for pediatric drug development, where predicting appropriate dosing is challenging. ru.nl
Ultimately, the goal of integrating multi-omics data is to move towards a more precise and personalized approach to medicine. researchgate.net By understanding the complex interplay of an individual's genetic makeup, epigenetic modifications, and metabolic profile, it may be possible to predict their response to drugs like this compound more accurately and develop tailored treatment strategies that maximize efficacy while minimizing adverse effects. nih.govnih.govcdc.gov
Q & A
Basic Research Questions
Q. How do genetic polymorphisms in CYP2D6 influence codeine sulphate metabolism and clinical outcomes?
- Methodological Answer : Researchers should design pharmacogenetic cohort studies comparing analgesic efficacy and adverse events across CYP2D6 phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers). Use pharmacokinetic profiling (e.g., plasma morphine-to-codeine ratios) and pain response metrics. Genotyping via PCR or next-generation sequencing is critical .
Q. What experimental protocols ensure reproducibility in preclinical studies of this compound’s analgesic properties?
- Methodological Answer : Adopt standardized animal models (e.g., rodent tail-flick or hot-plate tests) with controlled dosing regimens. Report purity, synthesis methods, and vehicle solutions per IUPAC guidelines. Include positive controls (e.g., morphine) and blind experimenters to outcome measurements to reduce bias .
Q. How should researchers design surveys to assess this compound prescribing practices among healthcare providers?
- Methodological Answer : Use validated instruments like the Survey on Codeine Use and Misuse (SCUM), combining Likert-scale and open-ended questions. Stratify sampling by specialty (e.g., general practitioners vs. pain specialists) and employ mixed-model analyses to account for demographic confounders .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in longitudinal data on this compound’s efficacy versus abuse potential?
- Methodological Answer : Apply generalized linear mixed models (GLMMs) to analyze time-dependent outcomes (e.g., pain scores vs. dependence rates). Use sensitivity analyses (e.g., last observation carried forward, multiple imputation) to address missing data. Triangulate findings with qualitative interviews to contextualize quantitative trends .
Q. How can systematic reviews address heterogeneity in this compound’s pharmacokinetic studies?
- Methodological Answer : Follow PRISMA guidelines to screen studies by inclusion criteria (e.g., RCTs, dosing protocols). Use meta-regression to explore heterogeneity sources (e.g., CYP2D6 allele frequencies, renal/hepatic function). Cochrane Collaboration tools can assess bias risk and GRADE criteria to evaluate evidence quality .
Q. What methodologies best isolate this compound’s neuropharmacological interactions with adjunct analgesics (e.g., acetaminophen)?
- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., μ-opioid receptor affinity) paired with isobolographic analysis to quantify synergistic effects. In vivo, use crossover trials with washout periods to control for carryover effects. Validate findings via LC-MS/MS for metabolite quantification .
Q. How do ethical considerations shape participant selection in this compound dependence studies?
- Methodological Answer : Implement stratified recruitment to include high-risk populations (e.g., chronic pain patients) while ensuring informed consent protocols address addiction stigma. Use adaptive trial designs to minimize harm, with DSMB oversight for early termination rules if abuse signals emerge .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
